molecular formula C21H26FN3O4S B2924833 N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 898432-00-3

N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No. B2924833
CAS RN: 898432-00-3
M. Wt: 435.51
InChI Key: WDCBBGZJSWUJEU-UHFFFAOYSA-N
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Description

N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a useful research compound. Its molecular formula is C21H26FN3O4S and its molecular weight is 435.51. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition and Drug Discovery

Research into the enzyme inhibitory potential of sulfonamides, which include compounds structurally similar to N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide, has demonstrated significant findings. Such compounds have been synthesized and evaluated for their inhibitory activities against enzymes like α-glucosidase and acetylcholinesterase (AChE). These inhibitors are important in the development of treatments for conditions like diabetes and Alzheimer's disease, respectively. The synthesized compounds showed substantial inhibitory activity, indicating their potential as therapeutic agents in managing enzyme-related disorders (Abbasi et al., 2019).

Antimicrobial Activities

Compounds bearing the 1,4-benzodioxane moiety, closely related to the chemical structure , have been found to possess good antimicrobial properties. These properties have been studied through the synthesis of various derivatives and their subsequent testing against a range of bacterial strains. The results indicate that these compounds could serve as promising candidates in the search for new antibacterial agents, offering a potential pathway for addressing antibiotic resistance (Irshad et al., 2019).

Anticancer and Antimicrobial Investigations

The exploration of sulfonamide derivatives for their anticancer and antimicrobial activities has unveiled some promising candidates. For instance, the synthesis and evaluation of eperezolid-like molecules have demonstrated high anti-Mycobacterium smegmatis activity. Such findings underscore the potential of these compounds in contributing to the development of new treatments for bacterial infections and cancer (Yolal et al., 2012).

Carbonic Anhydrase Inhibition for Therapeutic Applications

Further research into the carbonic anhydrase inhibitory activities of pyrazoline derivatives has revealed their potential in treating conditions associated with carbonic anhydrase enzymes. These compounds have shown not only cytotoxicity against tumor and non-tumor cell lines but also significant inhibition of carbonic anhydrase isoenzymes. This dual activity highlights their potential as leads for the development of cancer therapies and for managing other conditions involving carbonic anhydrases (Kucukoglu et al., 2016).

properties

IUPAC Name

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O4S/c1-24-8-10-25(11-9-24)19(16-2-4-17(22)5-3-16)15-23-30(26,27)18-6-7-20-21(14-18)29-13-12-28-20/h2-7,14,19,23H,8-13,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCBBGZJSWUJEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

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